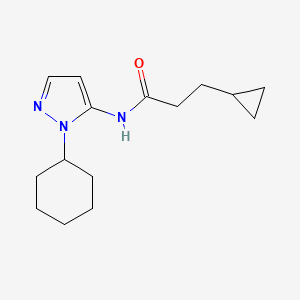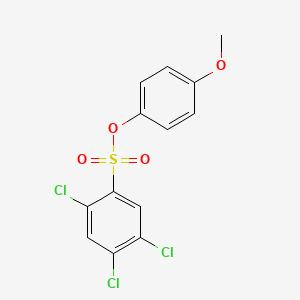
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP increases the levels of GABA in the brain, which can have a range of beneficial effects.
Mécanisme D'action
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide increases the levels of GABA in the brain, which can have a range of beneficial effects. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal excitability, and increased GABA levels can lead to a reduction in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a range of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in neuronal activity, and a calming effect on the brain. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to have anti-seizure, anti-addiction, and anti-anxiety effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in lab experiments is its potency as a GABA aminotransferase inhibitor, which allows for precise modulation of GABA levels in the brain. However, one limitation of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is its relatively short half-life, which can make it difficult to maintain stable GABA levels over an extended period of time.
Orientations Futures
There are several potential future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its therapeutic applications. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could have greater therapeutic efficacy and fewer side effects than N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide. Another area of interest is the development of novel delivery methods for N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, such as sustained-release formulations, which could improve its pharmacokinetic properties and increase its therapeutic potential. Additionally, further studies are needed to explore the potential applications of N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in other neurological disorders, such as depression and schizophrenia.
Méthodes De Synthèse
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be synthesized using various methods, including the reaction of 1-cyclohexyl-5-hydrazinopyrazole with cyclopropylcarbonyl chloride. The resulting compound is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has shown promise in reducing seizures and drug-seeking behavior, as well as improving anxiety-related behaviors. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to have potential applications in the treatment of neuropathic pain and cognitive disorders.
Propriétés
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(9-8-12-6-7-12)17-14-10-11-16-18(14)13-4-2-1-3-5-13/h10-13H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMMODOVKRZXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorobenzyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5193284.png)

![3-(3-fluorophenyl)-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5193294.png)

![N-[4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5193311.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5193326.png)
![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5193330.png)

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5193339.png)
![sodium 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)
